molecular formula C21H20ClN7OS B277666 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-3,5-dimethylmorpholine

4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-3,5-dimethylmorpholine

Cat. No. B277666
M. Wt: 453.9 g/mol
InChI Key: BRNXVBOZYQMZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-3,5-dimethylmorpholine, also known as CP-690,550, is a small molecule inhibitor of Janus Kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of cytokines, which are involved in many physiological processes, including immune response and inflammation. CP-690,550 has been studied extensively for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Mechanism of Action

4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-3,5-dimethylmorpholine works by inhibiting the activity of JAK3, which is involved in the signaling pathways of cytokines. Cytokines are signaling molecules that play a critical role in the immune response and inflammation. By inhibiting JAK3, 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-3,5-dimethylmorpholine reduces the activity of cytokines, which in turn reduces inflammation and the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-3,5-dimethylmorpholine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to reduce the activity of T cells, which play a critical role in the immune response. Additionally, 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-3,5-dimethylmorpholine has been shown to reduce the production of antibodies, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-3,5-dimethylmorpholine has a number of advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and manipulate in the lab. It is also highly specific for JAK3, which reduces the potential for off-target effects. However, 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-3,5-dimethylmorpholine has a relatively short half-life, which can make it difficult to use in long-term experiments. It also has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-3,5-dimethylmorpholine. One potential direction is the development of more potent and selective inhibitors of JAK3. Another potential direction is the investigation of the use of 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-3,5-dimethylmorpholine in combination with other drugs for the treatment of autoimmune diseases. Additionally, there is potential for the use of 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-3,5-dimethylmorpholine in the treatment of other diseases, such as cancer, which are also characterized by inflammation and immune dysfunction.

Synthesis Methods

4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-3,5-dimethylmorpholine can be synthesized using a multi-step process that involves the coupling of various chemical intermediates. The synthesis begins with the preparation of 2,4-dichloro-5-nitropyrimidine, which is then reacted with 2-thiophenecarboxylic acid to produce 2-(2-thienyl)-4,5-dichloro-6-nitropyrimidine. The nitro group is then reduced to an amine, which is subsequently coupled with 1-(4-chlorophenyl)-1H-tetrazole to form the key intermediate. The final step involves the coupling of the intermediate with 3,5-dimethylmorpholine to produce 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-3,5-dimethylmorpholine.

Scientific Research Applications

4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-3,5-dimethylmorpholine has been extensively studied for its potential use in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing the symptoms of these diseases by inhibiting the activity of JAK3, which plays a critical role in the signaling pathways of cytokines. 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-3,5-dimethylmorpholine has also been studied for its potential use in the prevention of organ transplant rejection.

properties

Product Name

4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-3,5-dimethylmorpholine

Molecular Formula

C21H20ClN7OS

Molecular Weight

453.9 g/mol

IUPAC Name

4-[5-[1-(4-chlorophenyl)tetrazol-5-yl]-4-thiophen-2-ylpyrimidin-2-yl]-3,5-dimethylmorpholine

InChI

InChI=1S/C21H20ClN7OS/c1-13-11-30-12-14(2)28(13)21-23-10-17(19(24-21)18-4-3-9-31-18)20-25-26-27-29(20)16-7-5-15(22)6-8-16/h3-10,13-14H,11-12H2,1-2H3

InChI Key

BRNXVBOZYQMZJN-UHFFFAOYSA-N

SMILES

CC1COCC(N1C2=NC=C(C(=N2)C3=CC=CS3)C4=NN=NN4C5=CC=C(C=C5)Cl)C

Canonical SMILES

CC1COCC(N1C2=NC=C(C(=N2)C3=CC=CS3)C4=NN=NN4C5=CC=C(C=C5)Cl)C

Origin of Product

United States

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